molecular formula C56H61NO23 B13706695 Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP

Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP

Cat. No.: B13706695
M. Wt: 1116.1 g/mol
InChI Key: RFXUVTJVHCWRBD-DMLFUYFDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP is a complex glycoside compound. It is a derivative of N-Glycolylneuraminic Acid (Neu5Gc) and is often used in glycobiology research. This compound is structurally characterized by the presence of multiple acetyl and benzoyl groups, which contribute to its unique properties and applications .

Preparation Methods

The synthesis of Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP involves several steps. The process typically starts with the protection of hydroxyl groups followed by the introduction of acetyl and benzoyl groups. The key steps include:

Chemical Reactions Analysis

Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP undergoes various chemical reactions, including:

Scientific Research Applications

Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP has several applications in scientific research:

Mechanism of Action

The mechanism of action of Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP involves its interaction with specific proteins and receptors on cell surfaces. The compound mimics natural glycans, allowing researchers to study how these molecules influence cellular processes. The molecular targets include sialic acid-binding immunoglobulin-like lectins (Siglecs) and other glycan-binding proteins .

Comparison with Similar Compounds

Neu5GcAc[1Me,4789Ac]alpha(2-6)Gal[24Bz,3Bn]-beta-MP is unique due to its specific acetyl and benzoyl modifications. Similar compounds include:

This compound stands out due to its enhanced stability and specific binding properties, making it a valuable tool in glycobiology research.

Properties

Molecular Formula

C56H61NO23

Molecular Weight

1116.1 g/mol

IUPAC Name

methyl (2R,5R,6R)-4-acetyloxy-5-[(2-acetyloxyacetyl)amino]-2-[[(2S,3S,4S,6S)-3,5-dibenzoyloxy-6-(4-methoxyphenoxy)-4-phenylmethoxyoxan-2-yl]methoxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate

InChI

InChI=1S/C56H61NO23/c1-32(58)69-29-43(74-35(4)61)47(75-36(5)62)49-46(57-45(63)31-70-33(2)59)42(73-34(3)60)27-56(80-49,55(66)68-7)72-30-44-48(78-52(64)38-19-13-9-14-20-38)50(71-28-37-17-11-8-12-18-37)51(79-53(65)39-21-15-10-16-22-39)54(77-44)76-41-25-23-40(67-6)24-26-41/h8-26,42-44,46-51,54H,27-31H2,1-7H3,(H,57,63)/t42?,43-,44+,46-,47-,48+,49-,50+,51?,54-,56-/m1/s1

InChI Key

RFXUVTJVHCWRBD-DMLFUYFDSA-N

Isomeric SMILES

CC(=O)OC[C@H]([C@H]([C@H]1[C@@H](C(C[C@@](O1)(C(=O)OC)OC[C@H]2[C@@H]([C@@H](C([C@@H](O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OCC(C(C1C(C(CC(O1)(C(=O)OC)OCC2C(C(C(C(O2)OC3=CC=C(C=C3)OC)OC(=O)C4=CC=CC=C4)OCC5=CC=CC=C5)OC(=O)C6=CC=CC=C6)OC(=O)C)NC(=O)COC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.